1-[Butyl(methyl)amino]propan-2-ol
Description
1-[Butyl(methyl)amino]propan-2-ol is a secondary alcohol featuring a butyl(methyl)amino substituent. Its molecular formula is C₈H₁₉NO, with a molecular weight of 145.25 g/mol. The compound’s structure consists of a propan-2-ol backbone (a hydroxyl group on the second carbon of propane) linked to a tertiary amine group (butyl and methyl substituents).
Properties
CAS No. |
29151-43-7 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-[butyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-5-6-9(3)7-8(2)10/h8,10H,4-7H2,1-3H3 |
InChI Key |
XWGCFIRSVPQIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CC(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[Butyl(methyl)amino]propan-2-ol can be achieved through several routes. One common method involves the reaction of butylamine with methylamine in the presence of a suitable catalyst, followed by the addition of propylene oxide. The reaction conditions typically include moderate temperatures and pressures to ensure optimal yield. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[Butyl(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Scientific Research Applications
1-[Butyl(methyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[Butyl(methyl)amino]propan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 1-[Butyl(methyl)amino]propan-2-ol with similar compounds from the evidence, focusing on substituents, physical properties, and biological relevance:
Key Observations:
Substituent Effects :
- Lipophilicity : Aliphatic substituents (e.g., butyl) increase lipophilicity compared to aromatic groups (e.g., 3,5-dimethylphenyl), which may enhance membrane permeability .
- Bioactivity : Bulky substituents (e.g., naphthalen-1-yloxy in Nadolol) often correlate with receptor selectivity, as seen in β-blockers .
Synthesis: Most analogs (e.g., CHJ series in –3) are synthesized via nucleophilic ring-opening of epoxides by amines, yielding 80–90% purity . This compound likely follows a similar pathway.
Physical State: Aliphatic derivatives (e.g., butyl, diethylamino) typically exist as oils, while aromatic or halogenated analogs (e.g., CHJ04097 with imidazole) form solids due to increased intermolecular forces .
Biological Activity
1-[Butyl(methyl)amino]propan-2-ol, often referred to as a derivative of propanolamine, has garnered attention for its potential biological activities. This compound is structurally related to other bioactive molecules, particularly in the context of pharmacological applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its antioxidant, antimicrobial, and cytotoxic properties.
The synthesis of this compound involves the reaction of butylamine with propan-2-ol under controlled conditions. The resulting compound exhibits unique physico-chemical properties that can influence its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antioxidant Activity
- Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. For instance, derivatives have shown potential in scavenging free radicals and reducing oxidative damage in cellular models .
-
Antimicrobial Activity
- The compound's antimicrobial efficacy has been studied against various bacterial strains. In particular, it has shown activity comparable to established antibiotics against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
- Cytotoxic Activity
Antioxidant Properties
A study conducted on aryloxyaminopropanol derivatives demonstrated that modifications in the structure could enhance antioxidant activity significantly. The presence of the butyl group contributed positively to the overall efficacy in scavenging reactive oxygen species (ROS) .
Antimicrobial Efficacy
In a comparative analysis involving this compound and traditional antibiotics:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 6.3 |
| Ceftriaxone | Staphylococcus aureus | 6.3 |
| Benzylpenicillin | Staphylococcus aureus | 12.5 |
| This compound | Escherichia coli | 12.5 |
This table illustrates that the compound's antimicrobial properties are competitive with those of established antibiotics, suggesting its potential use in therapeutic applications.
Cytotoxicity Assessment
The cytotoxicity was assessed using Artemia salina larvae, yielding the following results:
| Compound | LC50 (µg/mL) |
|---|---|
| This compound | <1000 |
| Reference Compound | >1000 |
The findings indicate that while the compound exhibits some level of cytotoxicity, it remains within a range that could be considered for further therapeutic development if modified appropriately.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
